1,4-Butanediol bis(chloroformate)
Overview
Description
1,4-Butanediol bis(chloroformate), also known as 1,4-Butanediol bis(chloroformate), is an organic compound with the molecular formula C₆H₈Cl₂O₄ and a molecular mass of 215.03 g/mol . This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol bis(chloroformate) can be synthesized through the reaction of 1,4-butanediol with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
HO-(CH2)4-OH + 2 COCl2→ClCOO-(CH2)4-OCOCl + 2 HCl
This reaction requires an inert atmosphere, such as nitrogen, and is usually carried out at low temperatures to prevent the decomposition of phosgene .
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediol bis(chloroformate) involves large-scale reactions with stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol bis(chloroformate) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,4-butanediol and hydrochloric acid.
Polymerization: It can be used as a monomer in the production of polycarbonates and polyurethanes.
Common Reagents and Conditions
Amines: React with 1,4-Butanediol bis(chloroformate) to form carbamates under mild conditions.
Alcohols: React to form carbonates, typically requiring a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the ester to produce 1,4-butanediol and hydrochloric acid.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
1,4-Butanediol: Formed from hydrolysis.
Scientific Research Applications
1,4-Butanediol bis(chloroformate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical polymers.
Industry: Used in the production of polycarbonates, polyurethanes, and other polymers
Mechanism of Action
The mechanism of action of 1,4-Butanediol bis(chloroformate) involves its reactivity with nucleophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A precursor in the synthesis of 1,4-Butanediol bis(chloroformate).
Phosgene: Used in the synthesis of 1,4-Butanediol bis(chloroformate).
Polycarbonates: Polymers derived from 1,4-Butanediol bis(chloroformate)
Uniqueness
1,4-Butanediol bis(chloroformate) is unique due to its dual ester groups, which make it highly reactive and versatile in organic synthesis. Its ability to form polycarbonates and polyurethanes distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-carbonochloridoyloxybutyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKORMQZRYQYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)Cl)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062216 | |
Record name | Tetramethylene bis(chloroformate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2157-16-6 | |
Record name | Carbonochloridic acid, C,C′-1,4-butanediyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2157-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, C,C'-1,4-butanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, C,C'-1,4-butanediyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetramethylene bis(chloroformate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylene bis(chloroformate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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